(S)-2-Phenyltetrahydrofuran
Overview
Description
(S)-2-Phenyltetrahydrofuran is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biosynthesis and Green Chemistry :
- 2-methyltetrahydrofuran is used as an eco-friendly cosolvent for the synthesis of (S)-3-chloro-1-phenylpropanol by recombinant Escherichia coli, showing its potential in biosynthesis processes (Tian et al., 2017).
- It is also a potential solvent for extracting levulinic acid from aqueous solutions, indicating its application in the extraction of low molecular weight acids like formic or lactic acid (Laitinen et al., 2016).
- 2-methyltetrahydrofuran has been used in the efficient synthesis of phosphatidylserine, highlighting its role as an environmentally friendly solvent in biosynthesis (Duan & Hu, 2013).
- Biomass-derived 2-methyltetrahydrofuran shows potential in sustainable and greener biocatalytic processes, especially in regioselective acylation of 8-chloroadenosine and its analogs (Gao et al., 2012).
Pharmaceutical and Chemical Synthesis :
- S-(+)-3-hydroxytetrahydrofuran is used in the asymmetric synthesis of S-(+)-atrolactic acid, demonstrating its utility in pharmaceutical synthesis (Tandon, Agarwal, & Leusen, 1994).
- 2-Methyltetrahydrofuran serves as a sustainable solvent for ruthenium-catalyzed olefin metathesis, offering an alternative to classical solvents like dichloromethane and toluene (Smolen, Kędziorek, & Grela, 2014).
- Alpha-aminomethyl derivatives of beta-phenyltetrahydrofuran-2-one have potential as central nervous system depressants and analgesics (Jakóbiec, Zabska, & Sedzimirska, 1985).
- 2-methyltetrahydrofuran is suitable for sensitive organometallic transformations due to its higher stability and immiscibility compared to classical tetrahydrofuran (Monticelli et al., 2016).
Energy and Environmental Applications :
- The oxidation of 2-methyltetrahydrofuran in a rapid compression machine has been studied, validating a detailed kinetic model for engine-relevant conditions (Fenard, Boumehdi, & Vanhove, 2017).
- The no-observed-adverse-effect level for 2,4-dimethyl-4-phenyltetrahydrofuran, a synthetic flavoring substance, is established, contributing to food safety research (Ide et al., 2020).
properties
IUPAC Name |
(2S)-2-phenyloxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYYJCQVZHDEMI-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Phenyltetrahydrofuran |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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